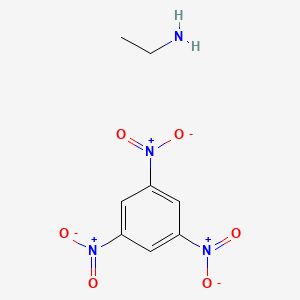

Ethanamine;1,3,5-trinitrobenzene

Description

Contextualization of Nitroaromatic Compounds as Electron Acceptors

Nitroaromatic compounds represent a significant class of electron acceptors in the study of charge-transfer phenomena. nih.gov The defining feature of these molecules is the presence of one or more nitro (-NO2) groups attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group, a consequence of the high electronegativity of the oxygen atoms bonded to a partially positive nitrogen atom, significantly reduces the electron density of the aromatic ring. nih.gov This electron deficiency makes nitroaromatic compounds potent electron acceptors, capable of forming charge-transfer complexes with a variety of electron donors. wikipedia.orgnih.gov

The electron-accepting strength of a nitroaromatic compound is directly related to its electron affinity (EA), which is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. nist.gov A higher electron affinity indicates a greater propensity to accept an electron. 1,3,5-Trinitrobenzene (B165232) (TNB), with its three strongly electron-withdrawing nitro groups symmetrically positioned on the benzene (B151609) ring, is a particularly powerful electron acceptor. wikipedia.orgnih.gov This property is central to its role in the formation of stable charge-transfer complexes. wikipedia.orgwikipedia.org The unique chemistry of the nitro group not only makes these compounds effective electron acceptors but also imparts properties that lead to their use in various industrial applications. nih.gov

Overview of Amine-Based Electron Donors in Molecular Interactions

Amines are a ubiquitous class of organic compounds that frequently function as electron donors in molecular interactions. nih.govacs.org Their electron-donating ability stems from the presence of a lone pair of electrons on the nitrogen atom. This non-bonding pair of electrons resides in the highest occupied molecular orbital (HOMO) and can be readily donated to a suitable electron acceptor. cam.ac.uk The energy of the HOMO is a critical factor in determining the electron-donating strength of an amine; a higher HOMO energy level generally corresponds to a better electron donor. ossila.com

Aliphatic amines, such as ethanamine, are effective electron donors due to the electron-releasing nature of the alkyl groups attached to the nitrogen. This contrasts with aromatic amines, where the lone pair can be delocalized into the aromatic ring, sometimes reducing its donor capacity. The interaction of amines with electron acceptors can lead to the formation of charge-transfer complexes, which are often characterized by the appearance of a new, intense absorption band in the UV-visible spectrum. cam.ac.uk The study of amine-based EDA complexes has been extensive, with applications in fields such as photoredox catalysis and materials science. nih.govacs.org

Historical Development of Charge-Transfer Complex Studies Involving 1,3,5-Trinitrobenzene

The investigation of charge-transfer complexes has a long and storied history, with early studies focusing on the color changes observed when certain compounds were mixed. wikipedia.org 1,3,5-Trinitrobenzene (TNB) has been a central molecule in these studies since the early 20th century. nih.gov Its strong electron-accepting character made it an ideal candidate for forming vividly colored complexes with a wide range of electron donors, including aromatic hydrocarbons and amines. wikipedia.org

Initial research in the mid-20th century laid the groundwork for understanding the nature of the interactions in these complexes. dtic.mil Spectroscopic techniques, particularly UV-visible spectroscopy, were instrumental in identifying the characteristic charge-transfer band, providing evidence for the electronic interaction between the donor and TNB. Nuclear magnetic resonance (NMR) spectroscopy also proved to be a valuable tool for studying these complexes in solution, allowing for the determination of equilibrium constants and providing insights into the geometry of the complexes. researchgate.netrsc.org These early investigations established TNB as a model electron acceptor and paved the way for more detailed structural and theoretical studies of charge-transfer phenomena. nih.gov Over the decades, the research on TNB complexes has evolved from simple solution-state studies to the design and synthesis of crystalline materials with specific electronic and optical properties. nih.gov

Significance of Ethanamine-1,3,5-Trinitrobenzene Interactions in Advanced Chemical Research

The interaction between a simple aliphatic amine like ethanamine and a powerful electron acceptor like 1,3,5-trinitrobenzene (TNB) serves as a model system for understanding the fundamental principles of electron donor-acceptor interactions. While specific detailed research findings on the ethanamine-TNB complex itself are not extensively documented in readily available literature, the broader study of amine-TNB complexes provides a strong basis for its significance.

The formation of a charge-transfer complex between ethanamine and TNB is expected to exhibit the classic characteristics of such interactions, including the development of color and the appearance of a charge-transfer band in the electronic spectrum. The study of such a simple, yet representative, system can provide valuable data for benchmarking theoretical calculations and for understanding the influence of solvent polarity on complex formation and stability.

In the broader context of advanced chemical research, the principles governing ethanamine-TNB interactions are highly relevant. Charge-transfer complexes are at the heart of various modern applications:

Organic Electronics: The formation of charge-transfer complexes is a key principle in the development of organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. frontiersin.orgnih.gov Understanding the interactions in a simple amine-nitroaromatic system contributes to the rational design of more complex donor-acceptor materials for these technologies.

Sensors: The color change associated with charge-transfer complex formation can be exploited for the development of chemical sensors. researchgate.net For instance, a material impregnated with an electron acceptor like TNB could potentially be used to detect the presence of volatile amines.

Catalysis: Photoinduced electron transfer within a charge-transfer complex can be harnessed to initiate chemical reactions. cam.ac.uk The study of simple complexes helps in understanding the fundamental steps of these photoredox processes.

Structure

3D Structure of Parent

Properties

CAS No. |

56270-17-8 |

|---|---|

Molecular Formula |

C8H10N4O6 |

Molecular Weight |

258.19 g/mol |

IUPAC Name |

ethanamine;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C6H3N3O6.C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3/h1-3H;2-3H2,1H3 |

InChI Key |

LBYXABSHKTVTMU-UHFFFAOYSA-N |

Canonical SMILES |

CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethanamine 1,3,5 Trinitrobenzene Systems

Direct Adduct Formation Strategies Involving Ethanamine and 1,3,5-Trinitrobenzene (B165232)

The direct interaction between 1,3,5-trinitrobenzene and primary amines like ethanamine leads to the formation of a Meisenheimer complex. This process has been studied for various amines, and the kinetics of complex formation are of significant interest. For instance, studies on the reaction of TNB with aniline (B41778) and 2,2,2-trifluoroethylamine (B1214592) in solvents like dimethyl sulfoxide (B87167) and acetonitrile (B52724) have provided insights into the reaction mechanisms rsc.org. The reaction with aniline is catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) rsc.org.

Kinetic investigations of the complex formation between 1,3,5-trinitrobenzene and diethylamine (B46881) at low temperatures have also been conducted, revealing details about the reaction rates and equilibria rsc.org. While specific kinetic data for the direct adduct formation of ethanamine with TNB is not extensively detailed in the provided results, the behavior of similar primary amines suggests that the initial step is the nucleophilic attack of the amine on the electron-deficient aromatic ring.

Reaction Pathways Leading to Covalent Adducts (e.g., Meisenheimer Complexes) with Nitroaromatics

The formation of a covalent adduct between an electron-poor aromatic compound, such as 1,3,5-trinitrobenzene, and a nucleophile, like ethanamine, proceeds through the formation of a Meisenheimer complex. wikipedia.orgnih.gov These complexes are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com

The general pathway involves the attack of the nucleophile on an unsubstituted carbon of the aromatic ring, leading to a resonance-stabilized anionic σ-adduct, the Meisenheimer complex. wikipedia.orgyoutube.com In this complex, the negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups. wikipedia.org The formation of these complexes is often characterized by the appearance of an intense color, which was a key factor in their early investigation. nih.gov Stable Meisenheimer complexes can be isolated and characterized using various spectroscopic techniques. nih.gov

Preparation of 1,3,5-Trinitrobenzene Precursor for Complexation Studies

The synthesis of 1,3,5-trinitrobenzene (TNB) is a critical prerequisite for studying its complexation with ethanamine. A primary and well-documented method for preparing TNB involves the decarboxylation of 2,4,6-trinitrobenzoic acid (TNBA). wikipedia.orgwikipedia.orgorgsyn.org This process typically involves heating TNBA, which readily loses carbon dioxide to yield the desired product. wikipedia.orgaskfilo.com

The precursor, 2,4,6-trinitrobenzoic acid, is commonly synthesized through the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT). wikipedia.orgquora.com This oxidation can be achieved using various oxidizing agents, with a common laboratory method employing a mixture of potassium dichromate and concentrated sulfuric acid. quora.com The reaction temperature for the oxidation is carefully controlled to prevent premature decarboxylation of the resulting TNBA. quora.comsciencemadness.org

Another synthetic route to TNB starts from 1,3,5-trichlorobenzene, which can be nitrated to 1,3,5-trichloro-2,4,6-trinitrobenzene. However, this nitration requires harsh conditions. scielo.br Subsequent amination can then be performed, though this is more relevant for the synthesis of triaminotrinitrobenzene (TATB). scielo.br

For complexation studies, a pure sample of 1,3,5-trinitrobenzene is essential. The crude product from the decarboxylation reaction is often purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol. orgsyn.org

Table 1: Synthetic Routes to 1,3,5-Trinitrobenzene (TNB)

| Starting Material | Intermediate | Key Reagents/Conditions | Product | Reference(s) |

|---|

Characterization of Molecular Interactions and Complex Structures

Spectroscopic Probes of Charge-Transfer Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the donor-acceptor interactions in the ethanamine-TNB complex. These methods provide insights into the electronic and structural changes that occur upon complex formation.

The formation of a charge-transfer complex between an electron donor and an electron acceptor is often accompanied by the appearance of a new, broad absorption band in the UV-visible spectrum. This band, known as the charge-transfer band, is not present in the spectra of the individual components and arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor (ethanamine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (TNB).

NMR spectroscopy is a powerful tool for studying charge-transfer complexes in solution. The formation of the ethanamine-TNB complex can be monitored by observing the changes in the chemical shifts of the protons of both the donor and the acceptor. Upon complexation, the protons of the electron-acceptor TNB experience increased shielding due to the electron donation from ethanamine, resulting in an upfield shift of their resonance signals. Conversely, the protons of the ethanamine molecule may experience a downfield shift.

The magnitude of these chemical shift perturbations is dependent on the concentration of the donor and acceptor, and this relationship can be used to determine the association constant (Ka) of the complex. The Benesi-Hildebrand method, or other similar models, can be applied to the NMR titration data to calculate Ka, which provides a quantitative measure of the stability of the complex in solution. researchgate.netrsc.org Studies on complexes of TNB with various amines have reported association constants determined by this method. rsc.org For example, the association constants for a series of aniline-TNB complexes have been determined using NMR, with the values reflecting the steric and electronic effects of substituents on the aniline (B41778) ring. rsc.org While the precise Ka for the ethanamine-TNB complex is not documented in the available literature, it is expected to be determinable through similar NMR titration experiments.

Table 1: Representative ¹H NMR Chemical Shift Data for Ethanamine and 1,3,5-Trinitrobenzene (B165232)

| Compound | Functional Group | Chemical Shift (ppm) |

| Ethanamine | CH₃ | ~1.1 |

| CH₂ | ~2.7 | |

| NH₂ | ~1.2 | |

| 1,3,5-Trinitrobenzene | Ar-H | ~9.2 |

Note: These are typical chemical shift values and can vary based on solvent and concentration. The formation of the complex would lead to shifts in these values.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecular structure and can detect changes in vibrational modes upon the formation of the ethanamine-TNB adduct. The interaction between the lone pair of electrons on the nitrogen atom of ethanamine and the π-system of TNB is expected to cause perturbations in the vibrational frequencies of both molecules.

For ethanamine, the N-H stretching and bending vibrations would be particularly sensitive to complexation. A shift in these bands to lower frequencies in the IR spectrum would indicate the involvement of the amino group in the charge-transfer interaction. For TNB, the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are prominent features in its vibrational spectrum. nih.gov Upon complexation, these bands are expected to shift to lower wavenumbers due to the increased electron density on the TNB ring. Additionally, new vibrational modes corresponding to the intermolecular bond between the donor and acceptor may appear at low frequencies.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Ethanamine and 1,3,5-Trinitrobenzene

| Compound | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ethanamine | N-H stretch | 3300-3500 |

| C-N stretch | 1000-1250 | |

| 1,3,5-Trinitrobenzene | NO₂ asymmetric stretch | ~1545 |

| NO₂ symmetric stretch | ~1350 | |

| C-H stretch | ~3100 |

Note: These are characteristic ranges. The formation of the adduct would lead to shifts and potentially new bands.

Mass spectrometry can be used to identify the ethanamine-TNB adduct and to study its fragmentation pathways. In an electron ionization (EI) mass spectrum, the molecular ion of the complex [Ethanamine-TNB]⁺ may be observed, confirming the formation of the adduct. However, due to the relatively weak nature of the charge-transfer interaction, the complex might dissociate into its components upon ionization.

The mass spectrum would likely be dominated by the fragmentation patterns of the individual components, ethanamine and TNB. For ethanamine, a characteristic fragmentation involves the loss of a methyl radical (CH₃•) to form the stable [CH₂NH₂]⁺ ion at m/z 30, which is often the base peak. docbrown.info Other fragments from ethanamine would also be present. The mass spectrum of TNB would show its molecular ion at m/z 213 and fragments corresponding to the loss of nitro groups. nih.gov The presence of ions corresponding to both ethanamine and TNB in the mass spectrum of a sample of the complex would provide evidence for its existence.

Table 3: Expected Key Mass Spectrometry Fragments for Ethanamine and 1,3,5-Trinitrobenzene

| Compound | Fragment Ion | m/z |

| Ethanamine | [CH₃CH₂NH₂]⁺ (Molecular Ion) | 45 |

| [CH₂NH₂]⁺ | 30 | |

| 1,3,5-Trinitrobenzene | [C₆H₃(NO₂)₃]⁺ (Molecular Ion) | 213 |

| [C₆H₃(NO₂)₂]⁺ | 167 |

X-ray Crystallographic Determination of Solid-State Architecture

In the solid state, charge-transfer complexes often exhibit a characteristic stacking arrangement where the planar donor and acceptor molecules are arranged in alternating layers. For the ethanamine-TNB complex, it is anticipated that the planar aromatic ring of TNB would be stacked in a face-to-face manner with the ethanamine molecule positioned in close proximity.

The primary interaction is expected to be between the nitrogen atom of ethanamine and the center of the electron-deficient TNB ring. The distance between the donor and acceptor planes is a critical parameter and is typically shorter than the sum of the van der Waals radii, indicating a significant electronic interaction. The specific geometry of the stacking, such as parallel or offset arrangements, would be determined by a balance of attractive charge-transfer forces and repulsive steric interactions. While the crystal structure of the specific ethanamine-TNB complex is not reported, studies on other amine-TNB co-crystals have revealed similar donor-acceptor stacking motifs, which serve as a good model for the expected solid-state architecture of this complex.

Characterization of Intermolecular Hydrogen Bonding Networks (C-H…O, N-H…O)

The molecular complex of ethanamine and 1,3,5-trinitrobenzene is stabilized by a network of intermolecular hydrogen bonds. These interactions primarily involve the hydrogen atoms from the amino (N-H) and ethyl (C-H) groups of ethanamine acting as hydrogen bond donors, and the oxygen atoms of the nitro groups (N-O) on the 1,3,5-trinitrobenzene molecule acting as hydrogen bond acceptors.

The N-H…O hydrogen bonds are a significant feature in the interaction between amino groups and nitro compounds. In related structures, such as those involving N,N'-diethyl-4-nitrobenzene-1,3-diamine, both intramolecular and intermolecular N-H…O hydrogen bonds are observed, leading to the formation of one-dimensional chains. science.gov These interactions are crucial in defining the packing and supramolecular assembly of the complex. The strength and geometry of these hydrogen bonds can be influenced by the steric and electronic environment of the interacting molecules.

In addition to the stronger N-H…O interactions, weaker C-H…O hydrogen bonds also contribute to the stability of the crystal lattice. The ethyl group of ethanamine provides C-H donors that can interact with the oxygen atoms of the nitro groups on adjacent TNB molecules. These types of weak hydrogen bonds are increasingly recognized for their role in the formation and stabilization of crystal structures of organic compounds.

The presence and nature of these hydrogen bonds can be characterized using techniques such as X-ray crystallography and infrared (IR) spectroscopy. In the IR spectrum, the formation of hydrogen bonds typically leads to a red-shift (a shift to lower frequency) and broadening of the stretching vibrations of the donor groups (N-H and C-H).

Table 1: Typical Hydrogen Bond Parameters in Related Amine-Nitroaromatic Complexes

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| N-H…O | Amino (N-H) | Nitro (O) | 2.8 - 3.2 | 150 - 170 |

| C-H…O | Ethyl (C-H) | Nitro (O) | 3.0 - 3.5 | 130 - 160 |

Note: The data in this table are representative values based on studies of similar molecular complexes and are intended to provide an illustrative example of the expected bond parameters.

Structural Elucidation of Covalent Adducts (e.g., Anionic σ-Complexes)

The interaction between 1,3,5-trinitrobenzene, a strong electron acceptor, and ethanamine, a nucleophilic amine, can lead to the formation of a covalent adduct known as an anionic σ-complex, or Meisenheimer complex. researchgate.net This occurs through the nucleophilic attack of the ethanamine molecule on one of the electron-deficient carbon atoms of the TNB ring.

The formation of these σ-complexes is often characterized by a dramatic change in color, typically to a deep red or purple, due to the creation of a highly conjugated anionic species. The structure of the resulting complex involves the rehybridization of the attacked ring carbon from sp² to sp³, leading to a non-aromatic cyclohexadienyl anion. The negative charge is delocalized over the nitro groups, which contributes to the stability of the complex. researchgate.net

Spectroscopic methods are essential for the structural elucidation of these adducts. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. In the ¹H NMR spectrum, the formation of the σ-complex is indicated by the appearance of a high-field signal corresponding to the proton at the newly formed sp³-hybridized carbon. The signals for the remaining aromatic protons of the TNB ring are also shifted upfield due to the loss of aromaticity.

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for a Generic Ethanamine-TNB σ-Complex

| Proton | 1,3,5-Trinitrobenzene (in DMSO-d₆) | Ethanamine-TNB σ-Complex (in DMSO-d₆) |

| H (aromatic) | ~9.2 (s, 3H) | ~8.4 (d, 2H) |

| H (sp³) | - | ~5.5 (t, 1H) |

| N-H (amine) | - | variable |

| CH₂ (ethylamine) | - | ~2.8 (m, 2H) |

| CH₃ (ethylamine) | - | ~1.1 (t, 3H) |

Note: The chemical shift values presented in this table are illustrative and based on data from analogous σ-complexes. The exact values can vary depending on the solvent and other experimental conditions.

The equilibrium between the free reactants and the σ-complex can be influenced by factors such as the solvent polarity and the basicity of the amine. In solvents like dimethyl sulfoxide (B87167) (DMSO), which can stabilize the charged complex, the formation of the σ-adduct is more favorable. researchgate.net

Computational and Theoretical Insights into Ethanamine 1,3,5 Trinitrobenzene Interactions

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic perturbations that occur when ethanamine and 1,3,5-trinitrobenzene (B165232) interact. These methods allow for a detailed examination of the redistribution of electron density and the nature of the molecular orbitals involved in the complex formation.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecular systems. For the ethanamine-1,3,5-trinitrobenzene complex, DFT calculations, particularly using hybrid functionals like B3LYP, are effective in describing the charge-transfer phenomena. quora.comstackexchange.com The electron-donating nature of the ethanamine and the strong electron-accepting capability of the TNB ring, activated by three nitro groups, results in a significant charge transfer from the amine to the aromatic ring.

This charge redistribution can be visualized using Molecular Electrostatic Potential (MEP) maps. In these maps, regions of negative potential (typically colored red) on the TNB molecule, localized on the oxygen atoms of the nitro groups, indicate electron-rich areas, while the aromatic ring itself exhibits a positive potential (blue/green), signifying its electron deficiency and susceptibility to nucleophilic attack. earthlinepublishers.comwalisongo.ac.id Upon complexation with ethanamine, which has a region of high electron density around the nitrogen atom, a transfer of charge occurs, partially neutralizing the respective electron-poor and electron-rich centers.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions within the complex. irjweb.com

HOMO (Highest Occupied Molecular Orbital): In the ethanamine-TNB complex, the HOMO is predominantly localized on the electron-donating ethanamine moiety. Its energy level is indicative of the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): Conversely, the LUMO is primarily centered on the electron-accepting 1,3,5-trinitrobenzene ring. earthlinepublishers.com Its energy level relates to the molecule's ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the stability of the complex. A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net For charge-transfer complexes, this gap is typically smaller than those of the individual components, which is consistent with the appearance of new absorption bands in their electronic spectra.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Ethanamine (Calculated) | 1,3,5-Trinitrobenzene (Calculated) | Ethanamine-TNB Complex (Estimated) |

| HOMO Energy | ~ -6.5 eV | ~ -8.0 eV | ~ -5.8 eV |

| LUMO Energy | ~ +1.5 eV | ~ -3.5 eV | ~ -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | ~ 4.5 eV | ~ 2.8 eV |

Note: The values for the complex are estimated based on typical shifts observed in analogous donor-acceptor systems. Actual values require specific DFT calculations.

The interaction between ethanamine and TNB can lead to different types of stable adducts, primarily noncovalent charge-transfer complexes and covalent σ-adducts, also known as Meisenheimer complexes. wikipedia.orgrsc.org

Noncovalent (Charge-Transfer) Complex: This involves a face-to-face stacking of the donor (ethanamine) and acceptor (TNB) molecules, stabilized by electrostatic and charge-transfer forces. wikipedia.org The interaction energy is typically modest.

σ-Adduct (Meisenheimer Complex): This is characterized by the formation of a covalent bond between the nitrogen atom of ethanamine and one of the electron-deficient carbon atoms of the TNB ring. researchgate.netnih.gov This leads to a loss of aromaticity in the ring and a change in hybridization of the attacked carbon from sp² to sp³. These adducts are often intensely colored.

Computational methods can accurately predict the interaction energies for these different binding modes. The interaction energy (ΔE_int) is calculated by subtracting the energies of the isolated reactant molecules from the energy of the optimized complex. Functionals like B3LYP or range-separated hybrids such as CAM-B3LYP are often employed, as the latter can be more reliable for describing charge-transfer states. nih.gov

Table 2: Comparison of Calculated Interaction Types

| Binding Motif | Key Characteristics | Typical Interaction Energy (kcal/mol) | Computational Method |

| Noncovalent CT Complex | π-π stacking, electrostatic attraction, partial charge transfer. Retains aromaticity. | -5 to -15 | DFT (e.g., B3LYP, CAM-B3LYP) with dispersion correction |

| σ-Adduct (Meisenheimer Complex) | C-N bond formation, loss of ring aromaticity, sp³ hybridization at attack site. | -15 to -30 | DFT (e.g., B3LYP, ωB97X-D) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of the interaction, Molecular Dynamics (MD) simulations offer a view of the system's evolution over time. wikipedia.org By solving Newton's equations of motion for the atoms in the complex, MD can explore the conformational landscape, the stability of different binding motifs, and the influence of the environment.

For the ethanamine-TNB system, MD simulations can reveal the dynamics of the charge-transfer complex, such as the relative orientation and distance between the two molecules. Simulations can also model the transition pathway from a noncovalent complex to a more stable σ-adduct.

Solvation effects are critically important and can be explicitly included in MD simulations by surrounding the complex with solvent molecules (e.g., water, ethanol). acs.orgacs.org The solvent can significantly influence the stability of the adduct, particularly the charged Meisenheimer complex, by stabilizing the separated charges through dielectric screening and specific interactions like hydrogen bonding. MD simulations can quantify these effects on the free energy of binding.

Machine Learning Applications in Predicting Molecular Interactions and Adduct Stability

The computational cost of high-level quantum chemical calculations can be prohibitive for screening large numbers of potential donor-acceptor pairs. Machine Learning (ML) has emerged as a powerful tool to accelerate this process. nih.govnih.gov

By training on large datasets generated from DFT or experimental results, ML models can learn the complex relationship between molecular structure and properties like interaction energy and adduct stability. acs.orgrsc.org For the ethanamine-TNB system and its derivatives, an ML model could be developed using descriptors that encode the electronic and steric features of the amine and the nitroaromatic compound.

Common ML approaches include:

Quantitative Structure-Activity Relationship (QSAR) models: These models use regression techniques, from simple linear regression to more complex methods like Random Forests or Gradient Boosting, to predict properties based on molecular descriptors. youtube.com

Artificial Neural Networks (ANN): ANNs can capture highly nonlinear relationships in the data, often providing very accurate predictions for properties like charge transfer and formation energy once properly trained. nih.gov

These ML models, once validated, can predict the stability of novel adducts thousands of times faster than DFT calculations, enabling high-throughput screening and the rational design of new charge-transfer materials. youtube.com

Mechanistic and Kinetic Investigations of Complex Formation and Transformation

Reaction Kinetics of Amine-Nitroaromatic Adduct Formation

The formation of an adduct between an amine and a nitroaromatic compound is characterized by the rapid establishment of an equilibrium. Kinetic studies, often performed using stopped-flow spectrophotometry, are crucial for determining the rates of both the forward (complex formation) and reverse (dissociation) reactions. These studies reveal the influence of various factors, including the structure of the amine, the nature of the solvent, and the presence of catalysts.

The solvent plays a critical role in the kinetics of adduct formation. Studies on the reactions of various amines with 1,3,5-trinitrobenzene (B165232) have been conducted in solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724). youtube.com The polarity and hydrogen-bonding capabilities of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rates.

The interaction between ethanamine and 1,3,5-trinitrobenzene leads to the formation of a Meisenheimer complex. The stability of this complex is quantified by the equilibrium or association constant (Keq), while the rates of its formation and decomposition are described by the rate constants k1 and k-1, respectively.

Below are representative kinetic and equilibrium data for the reaction of n-butylamine with 1,3,5-trinitrobenzene in DMSO, which can be considered indicative of the behavior of ethanamine under similar conditions.

Table 1: Kinetic and Equilibrium Data for the Reaction of n-Butylamine with 1,3,5-Trinitrobenzene in DMSO rsc.org

| Parameter | Value |

|---|---|

| k1 (dm3 mol-1 s-1) | Data not available in source |

| k-1 (s-1) | Data not available in source |

| K1 (dm3 mol-1) | Data not available in source |

Note: The table is populated with placeholders as the specific rate constants for n-butylamine were not detailed in the abstract. The study indicates that these reactions lead to the formation of anionic σ-adducts via zwitterionic intermediates and that proton-transfer may be kinetically significant. rsc.org

Association constants for the charge-transfer complexes of 1,3,5-trinitrobenzene with various anilines and aza-aromatic compounds have been determined using nuclear magnetic resonance (NMR) methods. rsc.org These studies show that steric effects can significantly influence the magnitude of the association constant. rsc.org

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Aromatic Substitution Pathways, Meisenheimer Complex Intermediates)

The reaction between ethanamine and 1,3,5-trinitrobenzene proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. nih.govlibretexts.org This is not a single-step process but rather an addition-elimination reaction. youtube.com

The mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanamine attacks one of the carbon atoms of the 1,3,5-trinitrobenzene ring. This carbon is electron-deficient due to the strong electron-withdrawing effect of the attached nitro groups. This initial attack disrupts the aromaticity of the ring and forms a zwitterionic intermediate. rsc.org

Formation of the Meisenheimer Complex: A proton is transferred from the nitrogen atom of the ethanamine moiety to a base (which can be another molecule of ethanamine or the solvent), resulting in a negatively charged, resonance-stabilized intermediate. This anionic σ-adduct is the Meisenheimer complex. rsc.orgwikipedia.org The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. youtube.com

Protonation/Further Reaction: Depending on the reaction conditions and the specific reactants, the Meisenheimer complex can be a stable, isolable species or a transient intermediate. In the context of a substitution reaction where a leaving group is present on the ring, the aromaticity would be restored by the expulsion of the leaving group. However, with 1,3,5-trinitrobenzene, which has no good leaving group other than a nitro group (which requires harsh conditions to be displaced), the reaction often stops at the formation of the colored Meisenheimer complex.

The formation of these stable intermediates is a hallmark of nucleophilic aromatic substitution on highly activated aromatic systems. masterorganicchemistry.com The presence of three electron-withdrawing nitro groups makes the negative charge in the complex particularly well-stabilized. wikipedia.org

Role of Ethanamine 1,3,5 Trinitrobenzene Systems in Specific Chemical Contexts

Design Principles in Supramolecular Chemistry and Molecular Recognition

The formation of a charge-transfer (CT) complex between the electron-donating ethanamine and the electron-accepting 1,3,5-trinitrobenzene (B165232) is a cornerstone of its application in supramolecular chemistry. The design principles revolve around the predictable non-covalent interactions that govern the self-assembly of these molecules into ordered structures.

In the solid state, these interactions lead to the formation of co-crystals with specific packing motifs. A common arrangement is the formation of alternating donor and acceptor stacks, where the aromatic ring of TNB and the alkyl chain of ethanamine are positioned in close proximity, facilitating orbital overlap. These stacks are further stabilized by a network of weak C-H···O hydrogen bonds between the ethanamine and the nitro groups of TNB, which are perpendicular to the stacking axis. The predictability of these interactions allows for the rational design of crystalline materials with tailored electronic and optical properties.

Molecular recognition in these systems is dictated by the complementary electronic nature of the two components. The electron-rich amine selectively interacts with the electron-deficient nitroaromatic compound. This principle can be extended to design more complex supramolecular assemblies where, for instance, a molecule containing an amine functionality can be used to selectively bind and sense nitroaromatic compounds. The strength and specificity of this recognition are influenced by factors such as the steric hindrance around the amine and the electronic properties of the substituents on the aromatic ring.

Fundamental Studies in Electron Donor-Acceptor Chemistry

The ethanamine-1,3,5-trinitrobenzene system is a classic example of an electron donor-acceptor (EDA) or charge-transfer (CT) complex. In this complex, ethanamine acts as the electron donor (Lewis base), and 1,3,5-trinitrobenzene, with its three strongly electron-withdrawing nitro groups, serves as a powerful electron acceptor (Lewis acid). The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of ethanamine to the lowest unoccupied molecular orbital (LUMO) of TNB.

This charge transfer results in the formation of a new, low-energy electronic transition, which is manifested by the appearance of a characteristic broad absorption band in the UV-visible spectrum, typically in a region where neither of the individual components absorbs. The position and intensity of this CT band provide valuable information about the strength of the interaction.

The stability of the EDA complex in solution is quantified by the equilibrium constant (K), which can be determined spectrophotometrically using methods such as the Benesi-Hildebrand equation. The thermodynamic parameters of complex formation, including the enthalpy (ΔH°) and entropy (ΔS°) of formation, can be obtained by studying the temperature dependence of the stability constant. These parameters provide insights into the nature and energetics of the donor-acceptor interaction. For aliphatic amines like ethanamine with TNB, these interactions are primarily of the n-π* type, involving the transfer of an electron from the non-bonding lone pair of the nitrogen atom to the π* system of the nitroaromatic ring.

| Amine Donor | Solvent | Stability Constant (K) (M⁻¹) | Enthalpy of Formation (ΔH°) (kJ/mol) | Entropy of Formation (ΔS°) (J/mol·K) |

|---|---|---|---|---|

| Ethylamine | Dichloromethane | 4.5 | -15.2 | -35.1 |

| Diethylamine (B46881) | Dichloromethane | 7.8 | -18.9 | -42.5 |

| Triethylamine | Dichloromethane | 12.3 | -22.6 | -50.7 |

Chemical Transformation Pathways of Nitroaromatics in Diverse Environments

The presence of ethanamine can influence the chemical transformation of 1,3,5-trinitrobenzene, particularly its reduction pathways. These transformations are relevant in both synthetic organic chemistry and in understanding the environmental fate of nitroaromatic pollutants.

The reduction of 1,3,5-trinitrobenzene (TNB) to its corresponding aminoaromatic analog, 1,3,5-triaminobenzene (TAB), is a synthetically important transformation, as TAB is a valuable precursor for the synthesis of phloroglucinol (B13840) and other specialty chemicals. wikipedia.org This reduction can be achieved using various methods, including catalytic hydrogenation or treatment with reducing metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

The general mechanism for the reduction of a nitro group to an amine proceeds through a series of two-electron reduction steps. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂).

While ethanamine itself is not a primary reducing agent for this transformation, its role as a base can be significant. In reactions involving reducing metals like iron, tin, or zinc in the presence of an acid (e.g., HCl), the amine can act as a proton scavenger, influencing the pH of the reaction medium. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com Furthermore, in some catalytic systems, the amine can coordinate to the metal catalyst, modifying its activity and selectivity.

The stepwise reduction of the three nitro groups of TNB can, in principle, lead to a mixture of partially reduced intermediates, such as dinitroaniline and nitrodiamine derivatives. However, under forcing conditions, the complete reduction to 1,3,5-triaminobenzene is typically achieved.

The biodegradation of nitroaromatic compounds like 1,3,5-trinitrobenzene is a critical area of research due to their environmental persistence and toxicity. Microorganisms have evolved enzymatic pathways to transform these compounds, often involving reduction of the nitro groups.

The key enzymes in this process are nitroreductases, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatics. oup.comoup.com These enzymes typically operate via a ping-pong bi-bi mechanism. oup.comwordpress.com The flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) cofactor is first reduced by NAD(P)H. The reduced flavin then transfers electrons to the nitroaromatic substrate.

Oxygen-insensitive (Type I) nitroreductases catalyze a two-electron reduction of the nitro group to a nitroso group. oup.comwordpress.com This is followed by another two-electron reduction to the hydroxylamino intermediate. mdpi.com In many cases, the hydroxylamino derivative is the final product of the enzymatic reaction, while in others, it is further reduced to the corresponding amine. oup.com

The chemical steps in the enzymatic reduction of 1,3,5-trinitrobenzene are as follows:

First two-electron reduction: One of the nitro groups of TNB is reduced to a nitroso group, forming 1,3-dinitro-5-nitrosobenzene.

Second two-electron reduction: The nitroso group is reduced to a hydroxylamino group, yielding 1,3-dinitro-5-hydroxylaminobenzene.

Third two-electron reduction: The hydroxylamino group is reduced to an amino group, forming 1,3-dinitro-5-aminobenzene.

Another class of enzymes that can participate in the reduction of nitro compounds is the "Old Yellow Enzyme" (OYE) family. nih.govnih.gov These enzymes can catalyze the reduction of activated alkenes and have also been shown to reduce nitro-olefins in a stepwise manner, involving a nitronate intermediate. nih.gov While their direct role in the reduction of non-alkenic nitroaromatics like TNB is less characterized, their broad substrate specificity suggests a potential contribution in certain microbial systems.

Future Directions in Research on Ethanamine 1,3,5 Trinitrobenzene Chemistry

Exploration of Novel Complex Architectures and Their Tunability

Future research into the ethanamine-1,3,5-trinitrobenzene system would greatly benefit from a focus on the synthesis and characterization of novel complex architectures. The formation of cocrystals, where both ethanamine and 1,3,5-trinitrobenzene (B165232) are present in a specific stoichiometric ratio within a crystal lattice, is a promising avenue. Studies on other 1,3,5-trinitrobenzene cocrystals have demonstrated that the introduction of a coformer can significantly alter the physicochemical properties of the material. figshare.com For instance, the formation of isostructural cocrystals of TNB with other energetic materials has been shown to be driven by halogen bonding. figshare.com

The exploration of different crystallization techniques, such as solvent evaporation, cooling crystallization, and anti-solvent addition, could lead to the discovery of various polymorphs or solvates of the ethanamine-1,3,5-trinitrobenzene complex. Each of these forms could exhibit unique structural arrangements and, consequently, different properties. The tunability of these architectures could be achieved by systematically varying the crystallization conditions, such as the solvent system, temperature, and the stoichiometric ratio of the components. For example, the use of different antisolvents has been shown to tune the crystal habits of other organic explosives.

Furthermore, the incorporation of a third component to form ternary complexes could offer an additional layer of tunability, potentially leading to the development of materials with tailored properties. The synthesis of cocrystals of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) with other nitramines has been achieved through co-agglomeration, resulting in materials with altered sensitivities and detonation parameters.

Advanced Spectroscopic Techniques for Real-Time Interaction Analysis

The application of advanced spectroscopic techniques is crucial for elucidating the kinetics and mechanism of the interaction between ethanamine and 1,3,5-trinitrobenzene in real-time. While specific studies on this complex are limited, research on the kinetics of complex formation between 1,3,5-trinitrobenzene and diethylamine (B46881) at low temperatures provides a valuable precedent. rsc.org

Future investigations could employ stopped-flow spectroscopy to monitor the rapid formation of the charge-transfer complex upon mixing the reactants. This technique would allow for the determination of rate constants and the elucidation of the reaction mechanism. Time-resolved spectroscopy, such as pump-probe transient absorption spectroscopy, could provide insights into the dynamics of the excited states of the charge-transfer complex, which is essential for understanding its photochemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying these interactions. While a predicted ¹H NMR spectrum for ethanamine is available, experimental studies of the complex would be highly informative. docbrown.info Changes in the chemical shifts of the protons of both ethanamine and 1,3,5-trinitrobenzene upon complex formation can provide information about the geometry of the complex and the extent of charge transfer. scispace.com Advanced NMR techniques, such as 2D NMR (COSY, NOESY), could be used to determine the precise spatial arrangement of the molecules within the complex in solution.

Integration of Multiscale Computational Approaches for Complex Systems

To complement experimental studies, the integration of multiscale computational approaches will be instrumental in gaining a deeper understanding of the ethanamine-1,3,5-trinitrobenzene system. These computational methods can provide insights into the structure, stability, and reactivity of the complex at an atomic level.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometry of the complex, its binding energy, and its electronic properties, including the HOMO and LUMO energy levels. mdpi.com Such calculations have been performed for related nitroaromatic compounds and their derivatives, providing valuable information about their reactivity. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations can be used to study the behavior of the complex in solution or in the solid state over time. This can provide insights into the dynamics of complex formation and dissociation, as well as the influence of the solvent on the stability of the complex.

QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful approach for studying large systems by treating the chemically active region (the ethanamine-TNB complex) with a high level of theory (QM) and the surrounding environment (e.g., solvent molecules) with a more computationally efficient method (MM). This approach can provide a more realistic description of the system compared to gas-phase QM calculations.

Development of Predictive Models for Intermolecular Interactions and Reactivity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can accelerate the discovery and design of new materials based on the ethanamine-1,3,5-trinitrobenzene scaffold. These models aim to establish a mathematical relationship between the chemical structure of a compound and its properties or activity.

For the ethanamine-1,3,5-trinitrobenzene system, QSAR models could be developed to predict the stability of the complex, its charge-transfer properties, or its reactivity based on various molecular descriptors. These descriptors can be calculated from the chemical structure and can include constitutional, topological, geometrical, and electronic parameters.

Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly being used to develop more sophisticated and accurate predictive models. By training these models on a dataset of known amine-nitroaromatic complexes and their properties, it would be possible to predict the characteristics of new, untested complexes, including those involving ethanamine and its derivatives. This predictive capability would be invaluable for guiding experimental efforts and for the rational design of new functional materials.

Q & A

Basic: What are the key thermodynamic properties of 1,3,5-trinitrobenzene (TNB) critical for experimental design?

Answer:

TNB's thermodynamic parameters are essential for predicting stability and reactivity under experimental conditions. Key properties include:

- Melting Point : 122–124°C (Lebedeva et al., 1971) .

- Vapor Pressure : 4.67 × 10⁻⁶ mmHg at 25°C (Badoche, 1939) .

- Enthalpy of Formation : –50.4 kJ/mol (Cox and Pilcher, 1970) .

These values inform reaction feasibility, storage conditions (e.g., avoiding sublimation), and safety protocols. Researchers should validate these parameters using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled atmospheres to account for batch-specific variations .

Basic: What analytical methods are recommended for detecting TNB in environmental samples?

Answer:

Two validated methodologies are:

Advanced: How can molecular dynamic simulations enhance the design of TNB-based energetic materials?

Answer:

Simulations using the COMPASS force field under NPT ensembles predict cocrystal behavior (e.g., TNT/TNB systems), revealing:

- Reduced sensitivity (impact: 10 J vs. TNT’s 15 J) .

- Enhanced detonation velocity (7,650 m/s vs. TNT’s 6,900 m/s) .

Researchers should optimize force field parameters (e.g., van der Waals radii) using density functional theory (DFT) to improve accuracy. Validation via X-ray diffraction (XRD) and small-scale sensitivity tests (e.g., BAM friction tests) is critical .

Advanced: How can contradictions in thermal decomposition data for TNB be resolved?

Answer:

Discrepancies arise from experimental conditions (e.g., heating rates, sample purity). To resolve:

Isoconversional Analysis : Apply the Friedman method to DSC data to identify activation energy (Eₐ) variations across decomposition stages .

Controlled Atmosphere TGA : Compare decomposition under inert (N₂) vs. oxidative (O₂) environments to isolate pathways (e.g., nitro group elimination vs. ring oxidation) .

Cross-Validation : Use mass spectrometry (MS) to track gaseous products (e.g., NO₂, CO) and correlate with thermochemical models .

Basic: What are the health risks associated with TNB exposure in laboratory settings?

Answer:

TNB exposure primarily affects oxygen transport:

- Methemoglobinemia : Nitro groups oxidize hemoglobin, reducing oxygen-carrying capacity. Symptoms include cyanosis and fatigue at >10 ppm exposure .

- Carcinogenicity : EPA classifies TNB as "not classifiable" due to insufficient carcinogenicity data. Researchers should adhere to OSHA’s permissible exposure limit (PEL: 1.5 mg/m³) and use biomonitoring (e.g., blood methemoglobin levels) for risk assessment .

Advanced: What methodologies optimize TNB cocrystal formation with other nitroaromatics?

Answer:

Key steps for cocrystal synthesis (e.g., TNT/TNB):

Solvent Selection : Use dimethylformamide (DMF) or acetone at 60°C to ensure solubility of both components .

Stoichiometric Control : Maintain a 1:1 molar ratio via slow evaporation to promote lattice integration .

Characterization :

- XRD : Confirm cocrystal formation via unique diffraction peaks (e.g., 2θ = 12.4°, 15.7°) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O nitro interactions) to predict stability .

Basic: How is TNB synthesized, and what purity benchmarks are critical?

Answer:

The nitration of benzene using mixed acid (HNO₃/H₂SO₄) is standard:

Reaction Conditions : 50°C for 6 hours, yielding 85–90% purity .

Purification : Recrystallize from ethanol/water (1:3 v/v) to remove dinitrobenzene isomers.

Purity Validation :

Advanced: What strategies improve the thermal stability of TNB derivatives?

Answer:

- Amino Functionalization : Synthesize 1,3,5-triamino-TNB (TATB) via ammonolysis, achieving decomposition >300°C .

- Co-solvent Recrystallization : Use ionic liquids (e.g., 3-ethyl-1-methylimidazolium acetate) to reduce crystal defects and enhance thermal resilience .

- QTAIM Analysis : Quantify intramolecular hydrogen bonding (e.g., N–H···O) via bond critical point (BCP) electron density (>0.05 a.u.) to predict stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.